2,4-Dichlorothieno[3,2-d]pyrimidine

EGFR inhibition Non-small cell lung cancer In vivo antitumor activity

For medicinal chemistry teams targeting mutant EGFR in NSCLC, sourcing a scaffold with confirmed regioselective SNAr reactivity and in vivo validation is critical. 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) directly addresses this need: • Predictable sequential displacement enables efficient library synthesis (100% yield at C4 with morpholine). • Documented in granted patents (US 10,392,403; US 10,040,801) as the key intermediate for olmutinib, which achieved 76.9% tumor growth inhibition in HCC827 xenografts. • The rigid thieno[3,2-d]pyrimidine core provides a hydrophobic ATP-pocket complement that monocyclic analogs cannot replicate. De-risked scale-up and assured supply continuity.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
CAS No. 16234-14-3
Cat. No. B033283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothieno[3,2-d]pyrimidine
CAS16234-14-3
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
InChIKeyAQECFYPZMBRCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3): A Differentiated Bicyclic Scaffold for Kinase-Targeted Drug Discovery


2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) is a halogenated heterocyclic building block featuring a fused thiophene-pyrimidine bicyclic core with chlorine substituents at the 2- and 4-positions . This compound serves as a critical intermediate in the synthesis of selective kinase inhibitors, particularly those targeting mutant epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Its molecular structure confers distinct electronic and steric properties compared to monocyclic pyrimidine analogs, influencing both synthetic reactivity and biological target engagement . The compound exhibits a melting point of 136.0–140.0 °C, a predicted boiling point of 274.8±22.0 °C, and a molecular weight of 205.06 g/mol .

Why 2,4-Dichlorothieno[3,2-d]pyrimidine Cannot Be Replaced by Simple Pyrimidine Analogs


The fused thiophene ring in 2,4-dichlorothieno[3,2-d]pyrimidine imparts a rigid, planar bicyclic architecture that is absent in monocyclic analogs such as 2,4-dichloropyrimidine [1]. This structural feature directly influences kinase inhibitor design by providing a complementary hydrophobic surface for ATP-binding pocket interactions, which is critical for achieving target selectivity . Substitution with 2,4-dichloropyrimidine would yield a scaffold lacking the sulfur-containing heterocycle, thereby altering both the three-dimensional conformation of derived compounds and their binding affinity to kinase targets such as EGFR [2]. Furthermore, the regioselectivity of nucleophilic aromatic substitution (SNAr) differs markedly between the bicyclic and monocyclic systems, with the thieno[3,2-d]pyrimidine core offering predictable sequential displacement at the 4-position followed by the 2-position, a synthetic advantage for constructing complex inhibitors [3].

Quantitative Evidence for Selecting 2,4-Dichlorothieno[3,2-d]pyrimidine Over Closest Analogs


Superior In Vivo Tumor Growth Inhibition Compared to Monocyclic Pyrimidine Scaffolds

Derivatives built on the 2,4-dichlorothieno[3,2-d]pyrimidine scaffold demonstrate potent EGFR inhibition and in vivo tumor suppression. Specifically, the compound olmutinib (a thieno[3,2-d]pyrimidine derivative) achieved a tumor growth inhibition rate of 76.9% in a human non-small cell lung cancer (NSCLC) HCC827 xenograft mouse model [1]. This compares favorably to the monocyclic pyrimidine-based EGFR inhibitor gefitinib, which, in a comparable preclinical model (HCC827 xenograft), demonstrated a tumor growth inhibition rate of 65.2% at its clinically relevant dose [2].

EGFR inhibition Non-small cell lung cancer In vivo antitumor activity

Divergent Cytotoxic Mechanism and Cell Cycle Arrest Compared to 7-Bromo Derivative

In a comparative study using the aggressive, metastatic breast cancer cell line MDA-MB-231, 2,4-dichlorothieno[3,2-d]pyrimidine induced cell death predominantly through G2/M phase arrest [1]. In stark contrast, the 7-bromo-substituted analog (7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine) eliminated cell type-dependent differences in cytotoxicity and did not induce the same cell cycle arrest profile [1]. This mechanistic divergence highlights that the parent dichloro compound possesses a distinct, cell-type specific cytotoxic mechanism that is not generalizable to all halogenated thieno[3,2-d]pyrimidines.

Breast cancer Cell cycle analysis Structure-activity relationship

Quantitative Structure-Activity Relationship (SAR) Advantage Over Additional Chlorine Substitution

SAR studies on thieno[3,2-d]pyrimidine derivatives containing diaryl urea moieties revealed that introducing additional chlorine atoms at the 6,7-positions of the core scaffold led to a slight overall decline in antiproliferative potency against H460 and HT-29 cancer cell lines, but importantly, conferred increased selectivity against these two cell lines compared to the parent 2,4-dichloro scaffold [1]. For instance, the most potent compound (29a) from the 2,4-dichloro series exhibited IC50 values of 0.081 μM and 0.058 μM against H460 and HT-29, respectively, while 6,7-dichloro derivatives showed attenuated potency but with a narrower spectrum of activity [1].

Antitumor activity SAR analysis Thieno[3,2-d]pyrimidine derivatives

Synthetic Versatility: Near-Quantitative Yield in Key SNAr Reactions

2,4-Dichlorothieno[3,2-d]pyrimidine participates in sequential nucleophilic aromatic substitution (SNAr) reactions with high efficiency. In a representative reaction with morpholine (2.2 equivalents) in methanol at room temperature, the compound undergoes selective substitution at the 4-position to yield 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine in 100% yield (11.04 g from 8.68 g starting material) . Similarly, the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine from its dione precursor proceeds with quantitative yield (6.05 g from 5 g starting material) . Such high-yielding, room-temperature procedures are not universally observed across all heterocyclic dichlorides, where regioisomeric mixtures can reduce effective yield and complicate purification.

Synthetic methodology SNAr reaction Yield comparison

Validated Role as Key Intermediate in Patented, Industrially Scalable Kinase Inhibitor Syntheses

2,4-Dichlorothieno[3,2-d]pyrimidine is explicitly claimed as a novel and essential intermediate in multiple granted patents (e.g., US 10,392,403, US 10,040,801) for preparing thienopyrimidine compounds that selectively inhibit mutant EGFR tyrosine kinase [1][2]. These patents detail improved, industrially applicable synthetic methods that circumvent the low yields and chromatographic purifications required by earlier routes. The compound's utility in these patented processes confirms its privileged status as a building block for scalable inhibitor synthesis, unlike many unpatented or less-documented heterocyclic dichlorides that lack validated, high-yielding industrial routes.

Process chemistry Patent validation Industrial scalability

Demonstrated In Vitro Selectivity for EGFR Over Related Kinases

2,4-Dichlorothieno[3,2-d]pyrimidine has been shown to be a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase over other members of the same protein family . Molecular modeling studies indicate that the compound binds with high affinity and specificity to the ATP binding site of EGFR . In contrast, monocyclic pyrimidine-based kinase inhibitors often exhibit broader kinase inhibition profiles, which can lead to off-target toxicities. While a direct numerical selectivity index is not reported in the literature for the parent compound, the qualitative selectivity described is a critical differentiator for lead optimization programs seeking clean kinase profiles.

Kinase selectivity EGFR Molecular modeling

High-Impact Research and Industrial Applications for 2,4-Dichlorothieno[3,2-d]pyrimidine


Lead Optimization for Mutant-Selective EGFR Inhibitors in NSCLC

2,4-Dichlorothieno[3,2-d]pyrimidine is the optimal scaffold for medicinal chemistry programs targeting mutant EGFR in non-small cell lung cancer (NSCLC). Its derivatives, such as olmutinib, have demonstrated superior in vivo tumor growth inhibition (76.9%) in HCC827 xenograft models compared to monocyclic pyrimidine-based inhibitors like gefitinib (65.2%) [1][2]. Furthermore, the compound's documented selectivity for EGFR over related kinases reduces the risk of off-target toxicities often associated with broader-spectrum inhibitors . Procurement of this specific scaffold is justified for any project requiring a differentiated, efficacious, and selective EGFR inhibitor lead.

Mechanistic Studies of G2/M Cell Cycle Arrest in Aggressive Breast Cancer

For research focused on elucidating novel cytotoxic mechanisms in metastatic breast cancer, 2,4-dichlorothieno[3,2-d]pyrimidine is a unique tool compound. Direct comparative studies in MDA-MB-231 cells show that it induces G2/M phase arrest, a mechanism not observed with its 7-bromo-substituted analog [3]. This distinct, cell-type specific activity makes the parent 2,4-dichloro compound essential for studies investigating mitotic catastrophe and related pathways in breast cancer models. Any substitution with a different halogenated thieno[3,2-d]pyrimidine would alter the mechanism and confound results.

Cost-Effective Synthesis of Kinase Inhibitor Libraries via Sequential SNAr

The predictable and high-yielding SNAr reactivity of 2,4-dichlorothieno[3,2-d]pyrimidine at the 4-position (100% yield with morpholine) enables efficient, cost-effective library synthesis for high-throughput screening . This synthetic advantage over less regioselective heterocyclic dichlorides reduces both material costs and purification time, accelerating the lead discovery process [4]. Procurement teams should prioritize this building block for large-scale library production to maximize return on investment in medicinal chemistry resources.

Process Development and Scale-Up of Patented Kinase Inhibitors

The explicit inclusion of 2,4-dichlorothieno[3,2-d]pyrimidine as a key intermediate in multiple granted patents (US 10,392,403 and US 10,040,801) validates its role in industrially scalable, high-yielding synthetic routes to mutant-selective EGFR inhibitors [5][6]. For industrial process chemists, using this validated intermediate de-risks scale-up activities and ensures access to a robust supply chain. Selecting alternative, less-documented building blocks introduces unnecessary technical and regulatory uncertainty into the development pipeline.

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